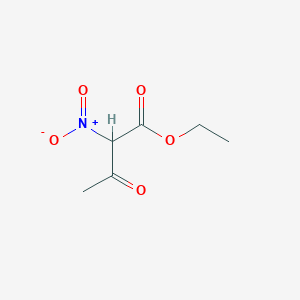

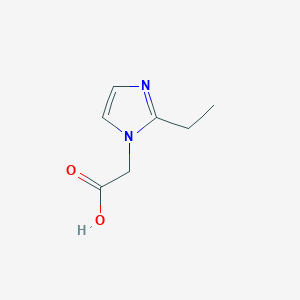

Butanoic acid, 2-nitro-3-oxo-, ethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

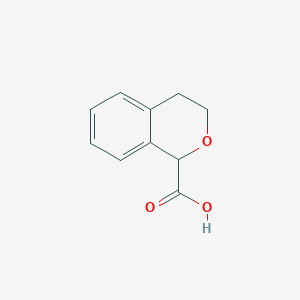

Butanoic acid, also known as butyric acid, is a carboxylic acid that is found in milk, especially goat, sheep and buffalo milk, butter, parmesan cheese, and as a product of anaerobic fermentation (including in the colon and as body odor). It has a role as a plant metabolite . The ethyl ester form would have an ethoxy group (-O-CH2-CH3) replacing one of the hydrogen atoms on the carboxylic acid group .

Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of butanoic acid with a nitro compound in the presence of a catalyst . The exact method can vary depending on the specific compounds used.Molecular Structure Analysis

The molecular structure of similar compounds consists of a butanoic acid backbone with a nitro group (-NO2) and an ethoxy group (-O-CH2-CH3) attached . The exact positions of these groups can vary depending on the specific compound.Chemical Reactions Analysis

Esters like this one can undergo a variety of reactions. They can be hydrolyzed to produce carboxylic acids and alcohols . They can also react with bases to form salts and with Grignard reagents to form tertiary alcohols .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific chemical structure. For similar compounds, properties such as boiling point, density, and molecular weight have been reported .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Reactions

Butanoic acid, 2-nitro-3-oxo-, ethyl ester, is involved in the synthesis of oxindole derivatives from o-chloro-nitrobenzenes and cyanessigsäure- bzw. Malonsäure-estern, illustrating its utility in nucleophilic substitution reactions and the formation of complex organic compounds (Grob & Weißbach, 1961). Furthermore, it is identified as a potential inhibitor in the study of Sortase A transpeptidase, indicating its relevance in tackling Gram-positive pathogens (Maggio et al., 2016). This compound also plays a role in the synthesis of 3-chloro-2-oxo-butanoate, an intermediate in many biologically active compounds, showcasing its significance in rapid synthetic methods (Yuanbiao et al., 2016).

Antimicrobial and Antivirulence Properties

Butanoic acid, 2-nitro-3-oxo-, ethyl ester and its derivatives have been examined for their antimicrobial properties, particularly against S. aureus and S. epidermidis, highlighting their potential in developing antivirulence strategies (Maggio et al., 2016).

Photocatalysis and Materials Science

In the field of materials science, the reactions of certain ethyl esters under photochemical conditions have been studied, contributing to the understanding of photocatalysis and the development of new materials (Tokuda, Watanabe, & Itoh, 1978).

Enzymatic Stereoselective Reductions

This compound is also investigated in the context of enzymatic reductions, where it serves as a substrate for the stereoselective production of optically active esters, offering insights into the use of microbial and enzymatic systems for the synthesis of chiral chemicals (Sonnleitner, Giovannini, & Fiechter, 1985).

Vapor Phase Chemistry

The compound's role in vapor phase butanal condensation reactions over various catalysts has been explored, demonstrating its importance in catalysis research and the development of processes for the production of industrial chemicals (Shen et al., 2012).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 2-nitro-3-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO5/c1-3-12-6(9)5(4(2)8)7(10)11/h5H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJZCTRVMDSKSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402593 |

Source

|

| Record name | Butanoic acid, 2-nitro-3-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butanoic acid, 2-nitro-3-oxo-, ethyl ester | |

CAS RN |

51026-98-3 |

Source

|

| Record name | Butanoic acid, 2-nitro-3-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.1]hept-5-en-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine](/img/structure/B1335143.png)

![2-(5-Methyl-2H-[1,2,4]triazol-3-ylsulfanyl)-ethylamine](/img/structure/B1335152.png)

![3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1335172.png)

![2-Chloro-N-[4-(3-methyl-piperidin-1-yl)-phenyl]-acetamide](/img/structure/B1335174.png)